molecular formula C19H18F3NO B1327292 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone CAS No. 898774-81-7

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1327292
CAS No.: 898774-81-7
M. Wt: 333.3 g/mol
InChI Key: NUIPAALBGFIBCP-UHFFFAOYSA-N
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Description

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone (CAS 898774-81-7) is an organic compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol . This benzophenone derivative is characterized by a pyrrolidinomethyl group at the 2-position and a trifluoromethyl group on the 3'-position of its phenyl rings, a structure that offers distinct avenues for scientific investigation. The integration of the pyrrolidine ring, a nitrogen-containing heterocycle, is of significant interest in medicinal chemistry. Scientific studies have demonstrated that compounds featuring pyrrolidine substituents can exhibit notable antimicrobial properties, including antibacterial and antifungal activity . The presence of the trifluoromethyl group, a common pharmacophore in agrochemical and pharmaceutical research, is known to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers can explore this compound as a key synthetic intermediate or a building block for the development of novel bioactive molecules. Its defined structure makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing biological activity or for use in molecular recognition and supramolecular chemistry . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIPAALBGFIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643662
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-81-7
Record name Methanone, [2-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The benzophenone core is typically synthesized via Friedel-Crafts acylation, a classical method involving the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For the target compound, the aromatic substrate is chosen to allow subsequent trifluoromethyl substitution at the meta position.

  • Reaction: Aromatic ring + benzoyl chloride → benzophenone derivative
  • Catalyst: AlCl3
  • Solvent: Usually anhydrous conditions in solvents like dichloromethane or carbon disulfide
  • Temperature: Controlled to avoid polyacylation

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced at the 3' position of the benzophenone aromatic ring. This can be achieved by:

  • Using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
  • Alternatively, starting from trifluoromethyl-substituted benzophenone precursors synthesized via Grignard reactions involving halo-benzotrifluoride derivatives.

A notable industrial process involves the preparation of trifluoromethyl acetophenone intermediates through Grignard reagents reacting with ketenes, followed by conversion to benzophenone derivatives.

Attachment of the Pyrrolidine Ring

The final step involves nucleophilic substitution where the pyrrolidine ring is attached to the benzophenone derivative:

  • Method: Nucleophilic substitution of a halogenated benzophenone intermediate with pyrrolidine.
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate pyrrolidine and enhance nucleophilicity.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Reflux under inert atmosphere (e.g., nitrogen) for 6–12 hours.
  • Purification: Recrystallization from aqueous acetone or chromatography.
Step Reagents/Conditions Notes on Optimization
Friedel-Crafts Acylation Benzoyl chloride, AlCl3, anhydrous solvent Control temperature to prevent polyacylation
Trifluoromethyl Introduction Trifluoromethyl iodide or sulfonic acid Use of Grignard reagents with halo-benzotrifluoride improves regioselectivity
Pyrrolidine Attachment Pyrrolidine, NaH or K2CO3, DMF, reflux Stoichiometric control to avoid over-alkylation; inert atmosphere to prevent oxidation
  • Yield: Typical yields for the nucleophilic substitution step are around 70–75%, with overall yields depending on the efficiency of earlier steps.
  • Melting Point: Reported melting points vary between 138°C and 149.5°C, discrepancies often due to purity or polymorphic forms.
  • Spectroscopic Characterization:
    • [^1H NMR](pplx://action/followup): Pyrrolidine protons appear as multiplets around δ 2.0 ppm; aromatic protons between δ 7.0–8.0 ppm.
    • [^19F NMR](pplx://action/followup): Trifluoromethyl group signals typically appear between −60 to −70 ppm.
    • Elemental Analysis: Confirms molecular formula C19H18F3NO within ±0.3% accuracy.
  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to ensure >98% purity.

Industrial synthesis adapts the laboratory methods with emphasis on:

Step No. Process Stage Key Reagents/Conditions Outcome/Notes
1 Benzophenone Core Formation Friedel-Crafts acylation with AlCl3 Formation of benzophenone intermediate
2 Trifluoromethyl Group Introduction Trifluoromethyl iodide or Grignard reagents Meta-substituted trifluoromethyl benzophenone
3 Pyrrolidine Attachment Pyrrolidine, base (NaH/K2CO3), DMF, reflux Nucleophilic substitution yielding target compound

The preparation of 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone is a multi-step synthetic process involving classical aromatic chemistry and modern fluorination techniques. Optimization of reaction conditions, choice of reagents, and purification methods are critical to achieving high yield and purity. Analytical techniques such as NMR and HPLC are essential for characterization and quality control. Industrial production adapts these methods with considerations for scalability, safety, and environmental impact.

Chemical Reactions Analysis

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can produce alcohol derivatives using lithium aluminum hydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These properties make it valuable for creating complex organic molecules in research settings.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : Exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Anticancer Properties : Preliminary studies indicate significant cytotoxicity against cancer cell lines (IC50 around 15 µM), linked to apoptosis induction through caspase pathway activation .
  • Anti-inflammatory Effects : Modulates inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound on MES-SA and MES-SA/Dx5 cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another investigation tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed notable antimicrobial activity, with MIC values ranging from 8 to 32 µg/mL. This suggests its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression .

Comparison with Similar Compounds

Key Findings :

  • The 4' isomer may display improved solubility in nonpolar solvents owing to symmetry, whereas the 3' isomer’s asymmetry could favor crystallinity .

Ring Size Variations: Azetidine vs. Pyrrolidine vs. Piperidine

Replacing the pyrrolidine ring with azetidine (four-membered) or piperidine (six-membered) alters steric and electronic profiles:

Compound Name Ring Structure Molecular Formula Molecular Weight (g/mol) CAS Number
2-Azetidinomethyl-3'-trifluoromethylbenzophenone Azetidine C₁₈H₁₆F₃NO 319.33 898755-09-4
This compound Pyrrolidine C₁₉H₁₈F₃NO 333.36 898774-81-7
2-Piperidinomethyl-3',4',5'-trifluorobenzophenone Piperidine C₁₉H₁₈F₃NO 333.36 898773-81-4

Key Findings :

  • Azetidine derivatives (e.g., CAS 898755-09-4) have reduced molecular weight and higher ring strain, which may increase reactivity but decrease metabolic stability compared to pyrrolidine analogs .

Substituent Variations: Trifluoromethyl vs. Other Functional Groups

Substituting the trifluoromethyl group with other moieties modifies solubility and biological activity:

Compound Name Substituent Molecular Formula CAS Number
3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone 4-Methylpiperazine C₂₀H₂₂F₃N₂O 898789-03-2
This compound Trifluoromethyl C₁₉H₁₈F₃NO 898774-81-7

Key Findings :

  • The trifluoromethyl group in the target compound improves lipophilicity (logP ~3.2), favoring membrane permeability .

Fluorine Content and Pharmacokinetic Impact

Increasing fluorine atoms can enhance metabolic stability:

Compound Name Fluorine Count Molecular Formula CAS Number
2-Piperidinomethyl-3',4',5'-trifluorobenzophenone 3 Fluorines C₁₉H₁₈F₃NO 898773-81-4
This compound 1 CF₃ Group C₁₉H₁₈F₃NO 898774-81-7

Key Findings :

  • The 3',4',5'-trifluoro derivative (CAS 898773-81-4) exhibits higher lipophilicity (logP ~3.8), prolonging half-life in vivo but increasing hepatotoxicity risks .

Biological Activity

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone (CAS No. 898774-81-7) is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Its molecular formula is C19H18F3NO, and it has a molecular weight of 333.35 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its unique biological properties. The synthesis typically involves the reaction of 3’-trifluoromethylbenzophenone with pyrrolidine in the presence of a base like potassium carbonate, often using dimethylformamide as a solvent. Heating the reaction mixture facilitates the formation of the desired product, which can be further purified using techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The compound may modulate enzyme activities or signal transduction pathways, influencing processes such as gene expression and cellular proliferation.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular metabolism.
  • Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in oncology.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzophenone derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were found to be lower than those of many existing chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Enzyme Interaction Studies

A series of enzyme assays were conducted to assess the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound selectively inhibited certain enzymes while showing minimal effects on others, highlighting its potential for targeted therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone Similar structure; trifluoromethyl at different positionVaries in enzyme selectivity
4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone Contains bromine and fluorineEnhanced reactivity
3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone Methyl and methoxy groupsDifferent pharmacological profile

The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 19F^{19}F-NMR to confirm the pyrrolidine and trifluoromethyl substituents. FT-IR can validate carbonyl (C=O) and aromatic C-F stretches. High-resolution mass spectrometry (HRMS) should be used to confirm molecular mass. Cross-reference with analogous benzophenone derivatives, such as 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, where NMR and FT-IR data are well-documented .

Q. How can purity and stability be assessed during synthesis?

  • Methodological Answer : Use HPLC with UV detection (e.g., at 254 nm) to quantify purity, ensuring baseline separation of impurities. Thermal stability can be preliminarily assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures, similar to methods applied for 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (mp 123–124°C) . Store samples under inert atmospheres (e.g., argon) to prevent degradation.

Q. What are standard synthetic routes for benzophenone derivatives with trifluoromethyl groups?

  • Methodological Answer : Friedel-Crafts acylation using trifluoromethyl-substituted benzoyl chlorides, followed by nucleophilic substitution to introduce the pyrrolidinomethyl group. Optimize reaction conditions (e.g., solvent polarity, temperature) based on precedents like 2,4-Dihydroxybenzophenone synthesis, where resorcinol and benzoyl chloride are reacted in acidic media .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects. Use statistical models (ANOVA with post-hoc tests) to account for variability. For example, studies on 3-Butylidenephthalide demonstrated divergent results in anti-inflammatory activity due to cell-type specificity; such discrepancies were resolved by standardizing assay protocols .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ a crossover design in animal models with LC-MS/MS quantification of plasma concentrations. Include control groups dosed with structurally similar compounds (e.g., 4-Amino-3-fluorobenzonitrile) to benchmark absorption rates. Longitudinal sampling (e.g., 0, 1, 6, 24 hours post-administration) can clarify half-life discrepancies .

Q. How to analyze the compound’s potential as a kinase inhibitor using computational methods?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against kinase domains (e.g., EGFR, VEGFR) using the compound’s optimized 3D structure (DFT-minimized). Compare binding affinities with known inhibitors like Triphenyltin chloride, which showed activity in enzyme-linked assays . Validate predictions with in vitro kinase inhibition assays.

Data Analysis and Contradiction Management

Q. How to address conflicting thermal stability data in published studies?

  • Methodological Answer : Replicate thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) to isolate oxidative degradation effects. For example, discrepancies in 2,4-Dihydroxybenzophenone’s stability were resolved by identifying humidity-dependent decomposition pathways .

Q. What statistical approaches mitigate bias in pharmacological screening results?

  • Methodological Answer : Apply bootstrapping or permutation tests to assess the robustness of dose-response relationships. For instance, studies on presenteeism outcomes used bootstrapped confidence intervals to confirm mediation effects of effort exertion, reducing Type I error risks .

Reference Table: Key Analytical Parameters for Related Compounds

CompoundMelting Point (°C)Purity Assessment MethodKey Application
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid287.5–293.5HPLC (95% purity)Pharmacological intermediates
2,4-Dihydroxybenzophenone144–146FT-IR, NMRUV stabilizers
Triphenyltin chloride103–105X-ray crystallographyKinase inhibition studies

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